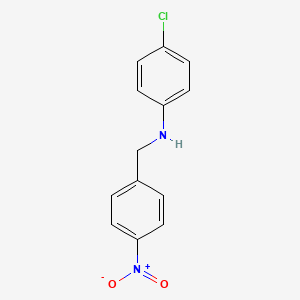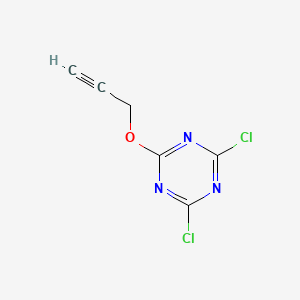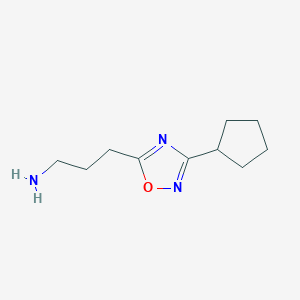![molecular formula C11H15NO2S B11726229 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)
1-[3-(Methylsulfonyl)phenyl]cyclobutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methylsulfonyl)phenyl]cyclobutylamine is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylsulfonyl)benzaldehyde and cyclobutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production process may involve more sophisticated techniques, including continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(Methylsulfonyl)phenyl]cyclobutylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[3-(Methylsulfonyl)phenyl]cyclobutylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
1-[3-(Methylsulfonyl)phenyl]cyclobutylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-methylsulfonylphenyl)-1-cyclobutanamine and 1-(3-methylsulfonylphenyl)cyclobutan-1-amine share structural similarities but may differ in their chemical properties and applications.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8H,3,6-7,12H2,1H3 |
InChI Key |
JEBXGBNQLSUSOO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)

![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)

